3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a bromine atom, and an oxadiazole ring
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[(3-chlorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN6O3/c17-11-7-21-24(8-11)9-13-22-16(27-23-13)15(26)20-5-4-19-14(25)10-2-1-3-12(18)6-10/h1-3,6-8H,4-5,9H2,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECXBKTCPWSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The oxadiazole ring is formed through cyclization reactions involving nitriles and hydrazides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), hydrazines, and nitriles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form complex heterocycles makes it useful in the development of new materials with specific properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
Uniqueness
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a brominated pyrazole ring and an oxadiazole ring
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
